6-Chloropyridazine-3-sulfinic acid
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Overview
Description
6-Chloropyridazine-3-sulfinic acid is a chemical compound with the molecular formula C4H3ClN2O2S It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloropyridazine-3-sulfinic acid typically involves the chlorination of pyridazine derivatives followed by sulfonation. One common method includes the oxidation of 3-chloropyridazine to 3-chloropyridazine N-oxide, followed by the replacement of the chlorine atom with a sulfo group and subsequent reduction to yield the sulfinic acid .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include the use of catalysts and controlled reaction conditions to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
6-Chloropyridazine-3-sulfinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form corresponding sulfides.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloropyridazine-3-sulfinic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of agrochemicals, such as herbicides and pesticides
Mechanism of Action
The mechanism of action of 6-Chloropyridazine-3-sulfinic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with metabolic pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
6-Chloropyridazine-3-carboxylic acid: Another pyridazine derivative with a carboxylic acid group instead of a sulfinic acid group.
3-Chloropyridazine-6-carboxylic acid: Similar structure but with different functional groups.
Uniqueness
This uniqueness makes it valuable in specific synthetic and industrial processes .
Properties
Molecular Formula |
C4H3ClN2O2S |
---|---|
Molecular Weight |
178.60 g/mol |
IUPAC Name |
6-chloropyridazine-3-sulfinic acid |
InChI |
InChI=1S/C4H3ClN2O2S/c5-3-1-2-4(7-6-3)10(8)9/h1-2H,(H,8,9) |
InChI Key |
ZFWYKDBCPZLKFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NN=C1S(=O)O)Cl |
Origin of Product |
United States |
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